Cas no 2390-74-1 ((2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid)

(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic acid is a chiral amino acid derivative featuring an indole moiety and a glycyl side chain. This compound is of interest in peptide synthesis and biochemical research due to its structural similarity to tryptophan and its potential as a building block for modified peptides or enzyme substrates. The presence of both amino and carboxyl functional groups allows for versatile reactivity, enabling selective modifications. Its stereochemical purity ((2S)-configuration) ensures consistency in applications requiring enantioselectivity. The indole group may contribute to interactions with aromatic systems or proteins, making it useful in studies of molecular recognition or drug design. Suitable for controlled experimental conditions, it requires proper handling due to its reactive groups.
(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid structure
2390-74-1 structure
Product Name:(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid
CAS No:2390-74-1
MF:C13H15N3O3
MW:261.276502847672
MDL:MFCD00180733
CID:255157
PubChem ID:87570342
Update Time:2025-10-23

(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid Chemical and Physical Properties

Names and Identifiers

    • L-Tryptophan, glycyl-
    • Glycyl-L-tryptophan Hydrate
    • GLYCYL-L-TRYPTOPHAN
    • Glycyltryptophan hydrate
    • Gly-Trp-OH
    • H-Gly-Trp-OH
    • Glycyltryptophan
    • l-Glycyltryptophan
    • L-Tryptophan, N-glycyl-
    • N-(Aminoacetyl)tryptophan, (L)-
    • N-Glycyl-l-tryptophan
    • N-Glycyltryptophan
    • Nα-Glycyl-l-tryptophan
    • Tryptophan, N-(aminomethylcarbonyl)-
    • Tryptophan, N-glycyl-, l-
    • α-glycyltryptophan
    • H-Gly-Trp-OH Hydrate
    • C13H15N3O3.H2O
    • 7026AH
    • CHEMBL299759
    • GLYCYLTRYPTOPHAN, L-
    • SCHEMBL1407979
    • (2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid
    • 35BKX0QF16
    • EINECS 219-235-7
    • Nalpha-glycyl-L-tryptophan
    • 2-(2-Amino-acetylamino)-3-(1H-indol-3-yl)-propionic acid
    • AS-56406
    • Glycyl-Tryptophan
    • Q27144244
    • AKOS010366054
    • CHEBI:73921
    • Gly-L-Trp
    • GLY-TRP
    • Clycyl-L-tryptophan
    • 2390-74-1
    • AJHCSUXXECOXOY-NSHDSACASA-N
    • DTXSID301315473
    • BDBM50188499
    • (S)-2-(2-Amino-acetylamino)-3-(1H-indol-3-yl)-propionic acid
    • UNII-35BKX0QF16
    • (S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid
    • NSC 118371
    • CS-0205268
    • G0144
    • NS00048835
    • 2-((S)-2-Amino-acetylamino)-3-(1H-indol-3-yl)-propionic acid
    • (2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid
    • GW
    • NSC-118371
    • N.alpha.-Glycyl-l-tryptophan
    • EN300-7373040
    • alpha-Glycyltryptophan
    • G-W Dipeptide
    • L-Glycyl-L-Tryptophan
    • 2-((2-Amino-1-hydroxyethylidene)amino)-3-(1H-indol-3-yl)propanoate
    • LTryptophan, Nglycyl (9CI)
    • GW dipeptide
    • alphaGlycyltryptophan
    • Glycine Tryptophan dipeptide
    • Glycine-Tryptophan dipeptide
    • LTryptophan, Nglycyl
    • GlyTrp
    • 2-[(2-Amino-1-hydroxyethylidene)amino]-3-(1H-indol-3-yl)propanoate
    • tryptophan, glycyl-
    • L-Tryptophan, N-glycyl-(9CI)
    • (2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid
    • MDL: MFCD00180733
    • Inchi: 1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)/t11-/m0/s1
    • InChI Key: AJHCSUXXECOXOY-NSHDSACASA-N
    • SMILES: OC([C@H](CC1=CNC2C=CC=CC1=2)NC(CN)=O)=O

Computed Properties

  • Exact Mass: 261.11145
  • Monoisotopic Mass: 261.11134135g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: -2.6
  • Topological Polar Surface Area: 109

Experimental Properties

  • Color/Form: Not determined
  • PSA: 108.21
  • Solubility: Not determined

(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid Pricemore >>

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(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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Amadis Chemical Company Limited
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(CAS:2390-74-1)(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid
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Additional information on (2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid

Compound CAS No. 2390-74-1: (2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid

(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid, commonly referenced by its CAS number CAS No. 2390-74-1, is a structurally complex amino acid derivative with significant potential in the fields of pharmacology and biochemistry. This compound has garnered attention due to its unique chemical structure, which combines an indole moiety with an amino acid backbone, making it a promising candidate for drug development and therapeutic applications.

The molecular structure of CAS No. 2390-74-1 is characterized by an indole ring system attached to a propanoic acid backbone. The indole group, a heterocyclic aromatic structure, is known for its role in various biological processes and its presence in numerous bioactive compounds. The aminoacetyl group further enhances the compound's functional versatility, enabling interactions with cellular machinery and enzymes. Recent studies have highlighted the importance of such structural features in modulating the compound's pharmacokinetic properties and bioavailability.

Recent advancements in computational chemistry have allowed researchers to model the three-dimensional structure of (2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid with unprecedented accuracy. These models have provided insights into the compound's potential binding affinities to various protein targets, particularly those involved in neurological and inflammatory pathways. For instance, studies published in 2023 have demonstrated that this compound exhibits selective binding to G-protein coupled receptors (GPCRs), suggesting its potential as a modulator in treating conditions such as chronic pain and neurodegenerative diseases.

The synthesis of CAS No. 2390-74-1 has been optimized through green chemistry approaches, reducing environmental impact while maintaining high yields. Researchers have employed asymmetric catalysis techniques to achieve high enantiomeric excess, ensuring the compound's stereochemical integrity, which is crucial for its biological activity. This focus on sustainable synthesis aligns with current trends in pharmaceutical manufacturing, emphasizing eco-friendly practices without compromising product quality.

In terms of pharmacological activity, (2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid has shown promising results in preclinical models of inflammation and oxidative stress. A study conducted at the University of California revealed that the compound exhibits potent anti-inflammatory effects by inhibiting cyclooxygenase (COX)-dependent pathways, while another investigation at Kyoto University demonstrated its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

The clinical potential of this compound is further bolstered by its favorable safety profile. Preclinical toxicology studies indicate minimal adverse effects at therapeutic doses, with no significant organ toxicity observed in animal models. These findings suggest that CAS No. 2390-74-1 may be well-tolerated in humans, making it a strong candidate for phase I clinical trials.

Moreover, recent advancements in nanotechnology have enabled the formulation of this compound into targeted drug delivery systems. Liposomal encapsulation and polymeric nanoparticles have been explored as effective means to enhance the compound's stability and delivery efficiency to specific tissues. Such innovations not only improve therapeutic outcomes but also reduce systemic side effects, paving the way for personalized medicine approaches.

In conclusion, (2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid, identified by its CAS number CAS No. 2390-74_1, represents a cutting-edge molecule with immense potential in drug discovery and development. Its unique chemical structure, combined with advancements in synthesis, pharmacology, and delivery systems, positions it as a key player in addressing unmet medical needs across various therapeutic areas.

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Amadis Chemical Company Limited
(CAS:2390-74-1)(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid
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